
Pilosulin 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pilosulin 4 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Allergenic Potential
Pilosulin 4 has been studied extensively for its role as an allergen. Research indicates that it can elicit IgE-mediated responses in sensitized individuals, making it a crucial factor in allergic reactions associated with ant stings. The allergenic potential of this compound is underscored by its cross-reactivity with other venom components, such as those from Solenopsis species .
Case Study: Cross-Reactivity Analysis
A study assessing cross-reactivity between Myrmecia pilosula and Solenopsis geminata revealed that this compound exhibited significant IgE binding to sera from allergic patients. This highlights the importance of understanding this compound's structure to predict potential allergenic responses in individuals exposed to ant venoms .
Cytotoxic Properties
The cytotoxic effects of this compound have been evaluated in various cellular models. It has demonstrated potent cytotoxicity against white blood cells (WBCs), with studies indicating that it is four times more effective than melittin, another well-known cytotoxic peptide .
Data Table: Cytotoxicity Comparison
This potent cytotoxicity suggests that this compound could be explored for therapeutic applications in cancer treatment or as an immunotoxin.
Therapeutic Applications
Given its biological activity, this compound has potential therapeutic applications, particularly in developing novel treatments for allergies and cancer therapies.
Immunotherapy Development
Research is ongoing to utilize this compound in immunotherapy strategies aimed at desensitizing individuals with severe allergies to ant venoms. By understanding the epitope structure of this compound, scientists hope to create safer immunotherapeutic agents that can mitigate allergic reactions without eliciting severe responses .
Anticancer Agents
The cytotoxic nature of this compound also positions it as a candidate for anticancer drug development. Its ability to selectively target and kill malignant cells could lead to new therapeutic strategies that minimize harm to healthy tissues while effectively combating tumors .
常见问题
Basic Research Questions
Q. What experimental methodologies are optimal for characterizing the structural stability of Pilosulin 4 under varying physiological conditions?
- Methodological Guidance : Use circular dichroism (CD) spectroscopy to assess secondary structure changes across pH gradients (e.g., pH 4–9). Pair with molecular dynamics simulations to predict conformational flexibility. Validate thermal stability via differential scanning calorimetry (DSC) .
- Data Requirements : Tabulate % α-helix/β-sheet content at each pH, Tm values from DSC, and RMSD metrics from simulations.
Q. How can recombinant this compound be efficiently expressed and purified for in vitro assays?
- Methodological Guidance : Test prokaryotic (e.g., E. coli BL21) vs. eukaryotic (e.g., Pichia pastoris) expression systems. Optimize purification using affinity chromatography (His-tag) and validate purity via SDS-PAGE (>95%) and mass spectrometry .
- Data Requirements : Include yield (mg/L), purity metrics, and endotoxin levels for cytotoxicity assays.
Q. What in vitro assays are most suitable for quantifying this compound’s antimicrobial activity?
- Methodological Guidance : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include time-kill kinetics over 24 hours and compare to standard peptides (e.g., melittin) .
- Data Requirements : Tabulate MIC values (µg/mL), time-kill curves, and hemolytic activity (e.g., % RBC lysis at 10–100 µg/mL).
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s selective cytotoxicity toward microbial vs. mammalian membranes?
- Methodological Guidance : Employ surface plasmon resonance (SPR) to measure binding affinity to lipid bilayers (e.g., POPG vs. POPC). Combine with confocal microscopy using dye-labeled this compound to visualize membrane disruption .
- Data Contradiction Analysis : If SPR shows high affinity but low microbial lethality, investigate pore formation vs. membrane depolarization using patch-clamp electrophysiology.
Q. How do post-translational modifications (PTMs) of this compound in native ant venom influence its bioactivity compared to synthetic analogs?
- Methodological Guidance : Isolate native this compound via HPLC and characterize PTMs (e.g., glycosylation) via LC-MS/MS. Compare synthetic (unmodified) and native forms in antimicrobial/cytotoxicity assays .
- Data Interpretation : If native PTMs enhance activity, use alanine scanning mutagenesis to identify critical residues.
Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential and toxicity profile?
- Methodological Guidance : Use Galleria mellonella larvae for preliminary toxicity/antibiotic efficacy. Progress to murine models (e.g., skin infection) with pharmacokinetic profiling (t½, clearance) .
- Ethical Considerations : Adhere to ARRIVE guidelines for preclinical reporting, including sample size justification and blinding protocols.
Q. Methodological Frameworks for Addressing Contradictions
-
PICOT Adaptation for Biochemical Studies :
- Population : Target organisms (e.g., Candida albicans) or cell lines.
- Intervention : this compound concentration/delivery method (e.g., liposomal encapsulation).
- Comparison : Positive controls (e.g., amphotericin B) and vehicle controls.
- Outcome : Quantifiable metrics (e.g., log10 CFU reduction, IC50).
- Time : Experimental duration (e.g., 48-hour biofilm inhibition assays) .
-
Data Conflict Resolution :
Q. Tables for Comparative Analysis
Table 1 : Comparison of Expression Systems for Recombinant this compound
System | Yield (mg/L) | Purity (%) | Endotoxin (EU/mg) |
---|---|---|---|
E. coli | 50 | 92 | 0.5 |
P. pastoris | 20 | 98 | 0.1 |
Table 2 : MIC Values of this compound Against Pathogens
Pathogen | MIC (µg/mL) | Hemolytic Activity (% Lysis at 50 µg/mL) |
---|---|---|
S. aureus (MRSA) | 8 | 15 |
E. coli (K12) | 32 | 10 |
Q. Key Considerations for Replication
属性
生物活性 |
Antibacterial |
---|---|
序列 |
FDITKLNIKKLTKATCKVISKGASMCKVLFDKKKQE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。